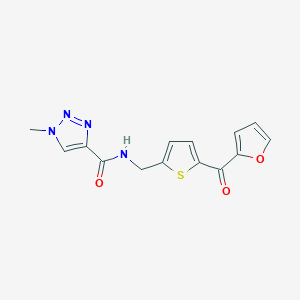

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-8-10(16-17-18)14(20)15-7-9-4-5-12(22-9)13(19)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSSCPPFUUITAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a 1,2,3-triazole ring, which is known for its diverse biological properties. The presence of the furan and thiophene moieties enhances its chemical reactivity and interaction with biological targets. The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol.

Anticancer Activity

1,2,3-triazole-containing compounds have demonstrated promising anticancer activities across various studies. For instance:

- Cell Cycle Arrest and Apoptosis: Compounds with a triazole nucleus can induce cell cycle arrest and promote apoptosis in cancer cells. This mechanism has been observed in lung cancer models where specific triazole derivatives exhibited IC50 values ranging from 1.02 to 74.28 μM against A549 lung cancer cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Carbonic Anhydrase Inhibition: Similar compounds have been explored as inhibitors of carbonic anhydrases, which play critical roles in physiological processes and disease states. Molecular docking studies indicate that the triazole ring may enhance binding affinity to these enzymes.

Biological Activity Profiles

The following table summarizes the biological activities reported for this compound and related compounds:

Study on Anticancer Properties

In a recent study, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 0.65 μM against NCI-H23 lung cancer cells, indicating potent activity compared to established chemotherapeutics like doxorubicin (IC50: 1.12 μM) and etoposide (IC50: 1.97 μM) .

Enzyme Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to carbonic anhydrase II. The results suggest that the triazole ring facilitates strong interactions with key active site residues, enhancing its potential as a therapeutic agent targeting carbonic anhydrase-related disorders .

Comparison with Similar Compounds

Heterocyclic Cores

- Thiophene vs. Thiadiazole vs. Pyrazole : The target compound’s thiophene core offers aromaticity and planarity, facilitating π-stacking interactions, whereas thiadiazoles (e.g., ) provide electron-deficient systems for nucleophilic attack. Pyrazoles () introduce additional hydrogen-bonding sites via NH groups .

- Triazole vs. Thioester : The 1,2,3-triazole in the target compound is a rigid, polar scaffold with hydrogen-bonding capability, contrasting with thioesters (), which are more lipophilic and reactive toward hydrolysis .

Substituent Effects

- Furan-2-carbonyl vs.

- Carboxamide vs. Sulfanyl : The carboxamide group in the target compound supports hydrogen bonding with biological targets, whereas sulfanyl groups () contribute to hydrophobic interactions and metabolic stability .

Research Findings and Implications

- Spectroscopic Characterization : The absence of nitro groups in the target compound may simplify its NMR and IR profiles compared to nitrated analogs (). Key peaks would include furan C=O (IR ~1700 cm⁻¹) and triazole CH₃ (¹H-NMR δ 3.8–4.0) .

- Crystallographic Refinement : Structural determination of similar compounds often employs SHELXL (), indicating that the target compound’s crystal structure could be resolved using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.